1H-Pyrrol-2-ol
Description
Theoretical Significance of 1H-Pyrrol-2-ol in Heterocyclic Chemistry
This compound, also known as 2-hydroxypyrrole, holds considerable theoretical interest in the field of heterocyclic chemistry primarily due to the phenomenon of tautomerism. lookchem.comajabs.org Tautomers are isomers of a compound that readily interconvert, and in the case of this compound, it exists in equilibrium with its more stable keto tautomers, namely 3-pyrrolin-2-one and 4-pyrrolin-2-one. ajabs.orguzh.ch This tautomeric relationship is a classic example of keto-enol tautomerism within a heterocyclic system.
The theoretical importance of this compound lies in understanding the factors that govern this equilibrium. Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these tautomers. mdpi.com These studies consistently indicate that the pyrrolin-2-one forms are thermodynamically more stable than the aromatic this compound form. researchgate.net The energy difference between the tautomers is influenced by factors such as the solvent environment and the presence of substituents on the pyrrole (B145914) ring. researchgate.netwikipedia.org For instance, non-polar solvents tend to favor the 2-hydroxypyridine (B17775) form in the analogous pyridine (B92270) system, while polar solvents favor the 2-pyridone form. wikipedia.org
Furthermore, the aromaticity of this compound is a key aspect of its theoretical study. While the pyrrole ring is inherently aromatic, the introduction of an electron-donating hydroxyl group can influence its electronic distribution and reactivity. science.gov Theoretical calculations of aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus Independent Chemical Shift (NICS), help in quantifying the degree of aromatic character and understanding how it is affected by substitution. science.gov The study of this compound and its tautomers provides valuable insights into the fundamental principles of aromaticity, tautomerism, and reactivity in heterocyclic systems.
Overview of Structurally Related Hydroxylated Pyrroles and Their Research Relevance
While this compound itself is elusive, a variety of structurally related hydroxylated pyrroles have been synthesized and studied, highlighting the research relevance of this class of compounds. These include isomers such as 1H-Pyrrol-3-ol and numerous substituted derivatives.
1H-Pyrrol-3-ol and its Derivatives: Unlike its 2-hydroxy counterpart, 1H-Pyrrol-3-ol and its substituted analogs are more stable and have been the subject of extensive research. nih.gov For example, a solvent-free, three-component synthesis has been developed to produce 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives in good yields. mdpi.com These compounds are significant as they serve as building blocks for more complex molecules. acs.orgmdpi.com The tautomeric equilibrium between 3-hydroxypyrroles and their keto forms (pyrrolin-3-ones) is also a subject of study, with DFT calculations showing a preference for the aromatized 1H-pyrrol-3-ol form in many cases. mdpi.com
Substituted 2-Hydroxypyrroles and their Tautomers: Research has often focused on the synthesis and reactivity of substituted derivatives, which can favor the hydroxylated form or provide stable platforms to study the system's chemistry. For instance, N-substituted 2-acetoxy-5-arylpyrroles have been synthesized and subsequently hydrolyzed to yield mixtures of 3- and 4-pyrrolin-2-ones, demonstrating the intermediacy of the 2-hydroxypyrrole tautomer. lookchem.com The study of these derivatives provides indirect evidence for the existence and reactivity of the parent this compound.
The research relevance of hydroxylated pyrroles is underscored by their presence in natural products and their potential applications in medicinal chemistry. acs.orgmdpi.com For example, pyrrolone-based structures are being investigated as antimalarial agents. acs.org The synthesis of multi-functionalized 3-hydroxypyrrole derivatives is of interest for their potential biological activities. nih.gov
The following table provides an overview of some structurally related hydroxylated pyrroles and their significance:
| Compound/Derivative Class | Key Features & Research Relevance |
| 1H-Pyrrol-3-ol | More stable isomer of this compound. Serves as a versatile synthetic intermediate. mdpi.comnih.gov |
| Substituted 3-Hydroxypyrroles | Amenable to various synthetic strategies, including multi-component reactions. mdpi.comnih.gov Important scaffolds in medicinal chemistry. acs.org |
| N-Substituted Pyrrolin-2-ones | Stable keto tautomers of this compound. Their synthesis often proceeds through a transient 2-hydroxy intermediate. ajabs.orglookchem.com |
| 2-Acetoxypyrroles | Stable, isolable derivatives that can be hydrolyzed to generate the tautomeric mixture of pyrrolin-2-ones, providing access to the system. lookchem.com |
Scope and Challenges in the Study of Pyrrol-2-ol Architectures
The study of this compound and its architectural isomers is a field fraught with challenges, primarily stemming from the inherent instability and reactivity of the parent compound.
Tautomeric Equilibrium: The most significant challenge is the rapid tautomerization of this compound to its more stable pyrrolin-2-one isomers. lookchem.comajabs.org This makes the isolation and characterization of pure this compound exceedingly difficult. Attempts to generate 2-hydroxypyrrole in solution for spectroscopic analysis have been largely unsuccessful, with the compound rapidly converting to its keto forms. lookchem.com
Synthetic Difficulties: Direct synthesis of this compound is challenging. Many synthetic routes that might be expected to yield this compound instead produce its tautomers or polymeric materials. hud.ac.uk Synthetic efforts are therefore often directed towards the preparation of stabilized derivatives, such as N-substituted or O-acylated analogs, which can then be used to study the system's reactivity indirectly. lookchem.com
Instability and Reactivity: The high reactivity of the tautomeric mixture presents another hurdle. The electron-rich nature of the pyrrole ring, combined with the presence of the hydroxyl group and the reactive carbonyl group in the tautomeric forms, makes these compounds susceptible to oxidation, polymerization, and other side reactions. semanticscholar.org For example, N-phenyl-4-oxo-2-pyrroline, a tautomer of a hydroxypyrrole, is extremely unstable in the presence of oxygen. clockss.org
The scope of research on pyrrol-2-ol architectures is therefore largely focused on:
Theoretical and Computational Studies: Investigating the thermodynamics of tautomerism and the electronic properties of the different isomers. researchgate.net
Synthesis of Stabilized Derivatives: Developing synthetic methods for substituted hydroxylated pyrroles and their tautomers to explore their chemical space. mdpi.comnih.govlookchem.com
Trapping and Indirect Observation: Using chemical reactions to trap the transient this compound or observing its formation and subsequent reaction in situ. lookchem.com
Exploring the Chemistry of the Tautomeric Mixture: Studying the reactivity of the equilibrium mixture of this compound and its pyrrolinone tautomers. ajabs.orglookchem.com
The following table summarizes the key challenges in the study of this compound:
| Challenge | Description |
| Tautomerism | Rapid interconversion to more stable pyrrolin-2-one forms hinders isolation and direct study. lookchem.comajabs.org |
| Instability | Susceptibility to oxidation, polymerization, and degradation under ambient conditions. semanticscholar.orgclockss.org |
| Synthetic Hurdles | Direct synthesis is difficult; reactions often yield tautomers or undesired byproducts. hud.ac.uk |
| Characterization | Lack of direct spectroscopic data for the pure compound necessitates reliance on theoretical models and studies of derivatives. lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrol-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1-3,5-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLODWTPNUWYZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549688 | |
| Record name | 1H-Pyrrol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29212-55-3 | |
| Record name | 1H-Pyrrol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrrol 2 Ol and Its Derivatives
Approaches to 3-Alkylidene-2,3-dihydro-1H-pyrrol-2-ol Derivatives
Derivatives of 3-Alkylidene-2,3-dihydro-1H-pyrrol-2-ol, which can be represented as their tautomeric form 2-oxo-1H-pyrrol-3(2H)-ylidenes, are accessible through specific synthetic routes that construct the core heterocyclic ring with an exocyclic double bond.
Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single operation to form a complex product. A copper-catalyzed MCR has been described for the synthesis of a related class of compounds, 2-imino-5-arylidene-3-pyrrolines, from sulfonyl azides, alkynes, and aziridines. nih.gov While not directly yielding the target 2-ol, this demonstrates the power of MCRs in assembling substituted pyrroline (B1223166) rings. More directly, three-component reactions involving 1H-pyrrole-2,3-diones, malononitrile, and various amino compounds have been used to generate spiroannulated pyrrol-2-one derivatives, showcasing the utility of MCRs in building complex hydroxylated pyrrole (B145914) systems. researchgate.net
The reaction between compounds possessing both enamine and carbonyl functionalities (or their precursors) and activated acetylenes provides a direct route to the pyrrole ring. The interaction of 3,3-diaminoacrylonitriles with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to produce methyl (E)-2-(4-cyano-5-(dimethylamino)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate. nih.gov In this reaction, the 3,3-diaminoacrylonitrile (B3041283) acts as the nitrogen-containing component that cyclizes with the acetylene (B1199291) derivative to form the 3-alkylidene-pyrrol-2-one structure. nih.gov The structure of the resulting pyrrole was confirmed through X-ray analysis, clarifying previous assignments that had suggested the formation of pyridone structures. nih.gov Similarly, reactions involving enaminones and α-bromoketones can lead to cyclization, though in some cases this results in the formation of pyrrolizine ring systems rather than simple pyrroles. researchgate.net
| Reactant 1 | Reactant 2 | Product | Yield |
| 3,3-Diaminoacrylonitrile (N,N-dimethyl) | Dimethyl acetylenedicarboxylate (DMAD) | Methyl (E)-2-(4-cyano-5-(dimethylamino)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | 98% |
| 3,3-Diaminoacrylonitrile (N,N-dimethyl) | 1,2-Dibenzoylacetylene | (Z)-2-(Dimethylamino)-5-hydroxy-4-(2-oxo-2-phenylethylidene)-5-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile | 96% |
| 3,3-Diaminoacrylonitrile (Piperidin-1-yl) | 1,2-Dibenzoylacetylene | (Z)-5-Hydroxy-4-(2-oxo-2-phenylethylidene)-5-phenyl-2-(piperidin-1-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile | 98% |
Data sourced from Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. nih.gov
Synthesis of Substituted 5-Hydroxy-1H-pyrrol-2(5H)-one Systems
The 5-hydroxy-1H-pyrrol-2(5H)-one scaffold is a prominent structural motif found in various bioactive natural products. nih.govacs.org Consequently, numerous synthetic strategies have been developed for its construction. acs.org
A novel and efficient one-pot method has been developed for the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones starting from sulfur ylides. nih.govnih.gov This approach involves a base-induced intramolecular cyclization of a sulfur ylide with a ketone functional group, which is then followed by a 1,3-hydroxy rearrangement. nih.govacs.orgnih.gov The reaction proceeds without the need for a transition metal catalyst and produces the desired products in excellent yields. nih.govnih.govacs.org The general procedure involves adding a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to a vinyl sulfonyl salt in an anhydrous solvent like acetonitrile (B52724) at 0 °C under a nitrogen atmosphere. nih.govacs.org This method is noted for its mild reaction conditions and operational simplicity. nih.govnih.gov
The proposed mechanism involves the formation of an enamide intermediate, which then undergoes cyclization and rearrangement to furnish the final β-hydroxy-γ-lactam product. acs.org The structures of the resulting 5-hydroxy-1H-pyrrol-2(5H)-ones have been confirmed by various spectroscopic techniques, including X-ray crystallography. nih.govnih.gov
| Starting Vinyl Sulfonyl Salt Substituent (R¹) | Starting Ketone Substituent (R²) | Product | Yield |
| 4-chlorophenyl | Phenyl | 5-(4-chlorophenyl)-5-hydroxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrrol-2(5H)-one | 81% |
| 4-chlorophenyl | 4-chlorophenyl | 1,5-bis(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrrol-2(5H)-one | 83% |
| Phenyl | Phenyl | 5-hydroxy-1-(4-methoxyphenyl)-3,5-diphenyl-1H-pyrrol-2(5H)-one | 85% |
| Phenyl | 4-chlorophenyl | 5-(4-chlorophenyl)-5-hydroxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrrol-2(5H)-one | 80% |
Data extracted from the supporting information of "Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement". nih.gov
Beyond the sulfur ylide approach, a variety of other methods for synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones have been reported in the literature. nih.govacs.orgresearchgate.net These alternative routes often proceed via an enamide intermediate and include several distinct strategies: nih.govacs.org
Condensation reactions: The condensation of α,β-diketones with acetamides provides a pathway to these structures. nih.govacs.org
Reduction and addition: Maleimides can be selectively reduced and then treated with an organometallic reagent to yield the desired hydroxylated pyrrolinones. nih.govacs.org
Oxidation: The direct oxidation of pyrrolinones is another established method. nih.govacs.org
Reactions with isonitriles: Chalcones can react with isonitriles to form the 5-hydroxy-1H-pyrrol-2(5H)-one core. nih.govacs.orgnih.gov This reaction can be performed in water under microwave irradiation. nih.gov
Palladium-catalyzed coupling: A coupling reaction between 2,3-allenamides and aryl iodides, catalyzed by a Pd(0) complex, has been developed. nih.govacs.org
Oxidative cyclization: Enamides can undergo a 5-endocyclization mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govacs.org
Base-assisted cyclization: A method for the synthesis of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones involves the base-assisted cyclization of 3-cyanoketones. rsc.org
Formation of Other Hydroxylated Pyrrole Frameworks
The synthesis of pyrrole derivatives with hydroxyl groups at positions other than C-5, or with multiple hydroxylations, involves a different set of synthetic strategies.
A three-component reaction of aromatic aldehydes, amines, and sodium diethyl oxalacetate (B90230) in the presence of citric acid as a catalyst has been used to synthesize polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov This method proceeds through the formation of an imine, which then reacts with the enol of diethyl oxalacetate, followed by intramolecular cyclization to form the 3-hydroxy-pyrrol-2-one ring. nih.gov
Furthermore, a simple and concise three-component synthesis of N-substituted 2,3,5-functionalized pyrroles has been developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines. nih.gov This acetic acid-catalyzed, one-pot reaction provides a practical entry to pyrrole scaffolds that can be further elaborated. nih.govmdpi.com For instance, polyhydroxyalkyl side chains on the synthesized pyrroles can be oxidatively cleaved to form aldehydes, which can then be reduced to introduce a hydroxymethyl group. mdpi.com
Side-chain hydroxylation of a pre-formed pyrrole ring is another viable strategy. stackexchange.com This can be achieved retrospectively by considering the target alcohol as the product of a Grignard reaction on a formyl-pyrrole. The requisite 2-formyl pyrrole can be synthesized using the Vilsmeier-Haack reaction, which introduces a formyl group directly onto the pyrrole ring. stackexchange.com
Synthesis of 2,4,5-Trisubstituted-1H-pyrrol-3-ol Type Compounds
A notable solvent-free, three-component synthesis method has been developed for 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds. researchgate.netmdpi.com This approach involves the reaction of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and potassium hydroxide (B78521) under solvent-free heating conditions. mdpi.com The initial step of this synthesis involves the esterification of L-tryptophan, which proceeds in excellent yields of 93–98%. researchgate.netmdpi.com
The subsequent three-component reaction of the resulting alkyl 2-aminoesters, a 1,3-dicarbonyl compound, and a catalytic amount of potassium hydroxide (0.1 eq.) affords the desired 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives in moderate to good yields, ranging from 45% to 81%. mdpi.com The highest yield of 81% was achieved when methyl L-tryptophanate was reacted with acetylacetone, which is attributed to the high electrophilic character of acetylacetone. mdpi.com
A plausible reaction mechanism involves the formation of an enamine intermediate from the alkyl 2-aminoester and the 1,3-dicarbonyl compound, followed by an intramolecular cyclization to form the pyrrole ring. mdpi.com This methodology has been successfully applied using various amino acids like L-alanine, L-tyrosine, and L-phenylalanine to generate the corresponding 2-amino esters, which are then converted to enamines and cyclized under microwave irradiation with yields of 55–86%. researchgate.net It was observed that steric hindrance from bulkier groups can lead to a reduction in yield. researchgate.net
The synthesized compounds were characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, HPLC-ESI-MS, and HR-ESI-MS, confirming the formation of the desired 2,3,4,5-tetrasubstituted pyrroles. researchgate.net
Table 1: Yields of 2,4,5-Trisubstituted-1H-pyrrol-3-ol Derivatives
| Starting Alkyl 2-Aminoester | 1,3-Dicarbonyl Compound | Yield (%) |
|---|---|---|
| Methyl L-tryptophanate | Acetylacetone | 81 |
| Methyl L-phenylalaninate | Acetylacetone | High |
Stereoselective Synthesis of Chiral Pyrrol-2-ol Derivatives
The stereoselective synthesis of chiral pyrrolidine (B122466) derivatives, which can be precursors to chiral pyrrol-2-ols, has been achieved through the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems. researchgate.net This method allows for the complete reduction of the pyrrole ring with excellent diastereoselectivity, creating up to four new stereocenters. researchgate.net The process is believed to occur via a two-step hydrogenation sequence, where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent reduction of the pyrrole ring. researchgate.net
Rhodium-based catalysts, particularly on supports like activated carbon and alumina, are commonly employed for the hydrogenation of pyrroles. researchgate.net For instance, the rhodium-catalyzed hydrogenation of N-(1'-methylpyrrole-2'-acetyl)-(S)-proline methyl ester in methanol (B129727) at 20 bar and 25°C resulted in the corresponding pyrrolidine derivative with complete conversion, a 98% isolated yield, and a 95% diastereomeric excess. researchgate.net Similarly, the reduction of ethyl 2-(3'-methoxy-1'-methyl-1H-pyrrol-2'-yl)-2-oxoacetate over 5% Rh/Al2O3 in methanol at 10 bar and 25°C yielded a single diastereomer of the pyrrolidine product. researchgate.net
Furthermore, advancements in metal-catalyzed dynamic kinetic resolution (DKR) using lipases have provided novel routes to enantiopure N-aryloxazolidinone derivatives from chiral 1,2-anilinoalcohols. mdpi.com This cascade reaction involves an initial intermolecular esterification under DKR conditions, followed by a lipase-catalyzed intramolecular N-acylation to form the cyclic product with moderate to high enantioselectivity. mdpi.com
Green Chemistry Approaches in Pyrrol-2-ol Derivative Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pyrrole derivatives to develop more environmentally benign and efficient processes.
"In-Water" Three-Component One-Pot Strategies
An environmentally friendly, multicomponent reaction strategy has been reported for the synthesis of functionally rich, all-carbon substituted 2,3-dihydro-1H-pyrrol-2-ols "in-water" at room temperature. acs.orgresearchgate.netfigshare.com This method highlights the indispensable role of water, in conjunction with catalytic surfactants like sodium dioctylsulfosuccinate and sodium dodecyl sulfate, to facilitate the transformation. acs.orgresearchgate.netfigshare.com The use of organic solvents resulted in inferior outcomes, underscoring the unique effect of the aqueous medium. acs.orgresearchgate.net
This "in-water" approach offers several advantages, including high product yields, fast reaction rates, and the recoverability and recyclability of the catalysts. acs.orgfigshare.com The purification of the final products is simplified, often requiring only filtration, and the method boasts high atom economy and an excellent E-factor. acs.orgfigshare.com The feasibility of gram-scale synthesis further enhances its practical utility. acs.orgfigshare.com The reaction mechanism is proposed to proceed through a sequence of imine formation and a Mannich-type reaction, followed by intramolecular N-cyclization. acs.org
Another efficient one-pot, four-component reaction has been developed for the synthesis of hybrid indene-pyrrole molecules in water at 60 °C. iau.ir This method involves the reaction of ninhydrin, acetophenone, a primary amine, and ethyl acetoacetate (B1235776) in the presence of sodium hydroxide. iau.ir The process is characterized by its simplicity, reduced solvent usage, and shorter reaction times, without the need for the separation of intermediates. iau.ir
Catalyst-Free Methodologies
In the realm of green chemistry, catalyst-free methods for the synthesis of pyrrole derivatives are highly desirable. A catalyst- and solvent-free, three-component synthesis of tetrasubstituted pyrroles has been developed, which proceeds in very good yields. organic-chemistry.org This reaction involves the nucleophilic attack of a primary amine on a dialkyl acetylenedicarboxylate, followed by a Michael addition with a β-nitrostyrene, and subsequent intramolecular cyclization and aromatization. organic-chemistry.org This atom-economical and environmentally benign method is also scalable. organic-chemistry.org
Another catalyst-free, one-pot, four-component synthesis has been reported for penta-substituted pyrrole and dihydro-1H-pyrrole derivatives from inexpensive starting materials. orientjchem.org This reaction utilizes phenyl glyoxal (B1671930) monohydrate or ethyl glyoxalate, N,N-dimethyl barbituric acid, 1,3-dicarbonyls, and amines in ethanol (B145695) at reflux temperature. orientjchem.org The reaction pathway involves a Knoevenagel condensation followed by an intramolecular cyclization. orientjchem.org
Furthermore, a simple, catalyst-free synthesis of penta-substituted pyrrole derivatives has been achieved through a one-pot, five-component reaction in anhydrous ethanol. orientjchem.org This method brings together 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) or pyrimidine-2,4,6(1H,3H,5H)-trione, 4-alkylanilines, 1-(4-fluorophenyl)-2,2-dihydroxyethan-1-ones, and dimethyl acetylenedicarboxylate. orientjchem.org
The Paal-Knorr reaction, a classic method for pyrrole synthesis, has also been adapted to catalyst-free conditions. The reaction of acetonylacetone with primary amines can be catalyzed by low-cost and commercially available aluminas under solvent-free conditions, affording N-substituted pyrroles in 68–97% yields. mdpi.comresearchgate.net This protocol is distinguished by its operational simplicity, high yields, reduced reaction times, and the use of stoichiometric amounts of reactants with low catalyst loading. mdpi.comresearchgate.net The catalyst can also be reused for up to five cycles without a significant loss of activity, making the process sustainable. mdpi.comresearchgate.net
Mechanistic Elucidation of Reactions Involving 1h Pyrrol 2 Ol Architectures
Reaction Mechanisms for the Formation of Hydroxylated Pyrroles
The synthesis of hydroxylated pyrroles can be achieved through various strategic approaches, each characterized by distinct mechanistic pathways. These include nucleophilic additions followed by elimination, intramolecular cyclization events, and sophisticated multi-component reactions.
Nucleophilic addition-elimination sequences are fundamental to the construction of the pyrrole (B145914) core. A classic example is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org The mechanism commences with the nucleophilic attack of the amine on one of the carbonyl carbons, forming a hemiaminal intermediate. This is followed by dehydration to form an imine. Subsequent intramolecular nucleophilic attack by the enamine tautomer onto the second carbonyl group leads to a five-membered cyclic intermediate, which then undergoes further dehydration to yield the aromatic pyrrole ring. organic-chemistry.org
Another pathway involves the reaction of α,β-unsaturated imines with nucleophiles. For instance, 2,3,5-trisubstituted pyrroles can be prepared through a double nucleophilic addition of reagents like ketene (B1206846) silyl (B83357) acetals to an α,β-unsaturated imine, followed by an acid-promoted cyclization and oxidation. nih.gov Similarly, the synthesis of 2-aminopyrroles from nitrile-containing buta-1,3-dienes proceeds via the nucleophilic addition of an amine to the nitrile moiety, followed by intramolecular cyclization of the resulting amidine intermediate and subsequent tautomerization. nih.gov The reaction of 4-hydroxyalkenals, such as 4-hydroxynonenal, with primary amines also yields pyrroles, showcasing a pathway that directly incorporates a hydroxylated precursor. nih.gov
Intramolecular cyclization is a powerful strategy for synthesizing pyrrole rings, often affording high regioselectivity. The Barton-Zard synthesis, for example, utilizes the reaction of an isocyanoacetate with a nitroalkene. wikipedia.org The mechanism involves an initial 1,4-addition, followed by a 5-endo-dig cyclization, elimination of the nitro group, and final tautomerization to form the pyrrole. wikipedia.org
More contemporary methods leverage transition metal catalysis. A palladium(II)-catalyzed oxidative process can construct polysubstituted pyrroles from N-homoallylic amines through an intramolecular aza-Wacker cyclization. organic-chemistry.org Similarly, gold- or palladium-catalyzed hydroamination of 3-butynamine derivatives leads to 2,3-dihydropyrroles via a 5-endo-dig cyclization. rsc.org Brønsted acids can also catalyze the cyclization of hydroxylated enynes, proceeding through an allene (B1206475) carbocation intermediate to form five-membered heterocycles. nih.gov
A metal-free approach involves the intramolecular desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes induced by N-halosuccinimides (NXS). nih.gov Density Functional Theory (DFT) calculations on a related transformation to a thiophene (B33073) suggest a mechanism where an intermediate undergoes cyclization and intramolecular hydrogen transfer with an energy barrier of 12.6 kcal mol⁻¹. This is followed by a cyclopropane (B1198618) ring-opening reaction with a higher energy barrier of 24.1 kcal mol⁻¹ to generate the final product. nih.gov The synthesis of pentasubstituted hydroxypyrroles can also be achieved through a mechanism involving the conjugate addition of an amine to a 1,2-diaza-1,3-diene, followed by nucleophilic addition to an allenoate and subsequent intramolecular cyclization. nih.gov
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex pyrrole structures by combining three or more reagents in a single operation. bohrium.comrsc.org The synthesis of 4-hydroxy-5-arylpyrroles can be achieved via a three-component reaction of β-dicarbonyl compounds, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water. researchgate.net This process likely involves the initial formation of a β-enaminone from the β-dicarbonyl and amine, which then undergoes an aldol-type addition to the arylglyoxal, followed by cyclocondensation. researchgate.net
A one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines yields highly functionalized 3-cyanopyrroles. nih.gov Another prominent MCR is the copper(I)-catalyzed oxidative cyclization of maleimides with amines and alkyne esters. gaylordchemical.com Mechanistic probes, including the use of TEMPO, suggest that this reaction proceeds through a radical process. gaylordchemical.com The Van Leusen pyrrole synthesis is another example, where tosylmethyl isocyanide (TosMIC) reacts with an enone in a Michael addition. nih.gov This is followed by a 5-endo cyclization and elimination of the tosyl group to form the pyrrole ring. wikipedia.org
| Reaction Name | Components | Key Mechanistic Steps | Resulting Pyrrole Type |
| Modified Hantzsch Synthesis | β-dicarbonyl compounds, arylglyoxals, ammonium acetate | Enaminone formation, Aldol addition, Cyclocondensation | 4-Hydroxy-5-arylpyrroles researchgate.net |
| Copper(I)-Catalyzed MCR | Maleimides, amines, alkyne esters | Radical process, Oxidative cyclization, Dehydrogenation | Fully-substituted pyrroles gaylordchemical.com |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), enone, base | Michael addition, 5-endo cyclization, Tosyl group elimination | Substituted pyrroles wikipedia.orgnih.gov |
| α-Hydroxyketone MCR | α-hydroxyketones, oxoacetonitriles, primary amines | Condensation, Cyclization, Dehydration | N-substituted 2,3,5-functionalized 3-cyanopyrroles nih.gov |
Quantitative Mechanistic Studies Using Quantum Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep quantitative insights into reaction mechanisms that are often inaccessible through experimental means alone. These studies allow for the detailed analysis of transition states, activation energies, and the influence of reaction conditions like solvents.
DFT calculations have been employed to map the potential energy surfaces of various pyrrole-forming reactions, identifying intermediates and transition states. In a study of pyrrole formation from 1-cyano-1,3-butadienes and organolithium reagents, the entire reaction was found to be a multistep process. The rate-determining step was identified as involving a free-energy barrier of 18 kcal·mol⁻¹. acs.org
Quantum chemical modeling of the self-organization of tetrasubstituted pyrroles from acetylenes and nitriles in a superbase medium also revealed a multi-pathway mechanism. acs.org The initial nucleophilic addition of a phenylacetylene (B144264) carbanion to the C≡N bond of benzonitrile (B105546) was found to have an activation barrier (ΔG‡) of 18.0 kcal/mol. Subsequent steps, such as the attack of another carbanion on an intermediate, exhibited different activation barriers, for example, 13.7 kcal/mol for attack at the β-carbon and 9.8 kcal/mol for attack at the α-carbon of a C=C bond in a later intermediate. acs.org The rate-determining step in one of the primary pathways was identified as the final cyclization leading to the pyrrole core. acs.org
| Reaction Step | System | Calculated Activation Barrier (kcal/mol) | Method |
| Rate-determining step | 1-cyano-1,3-butadienes + Organolithium | 18.0 (Free Energy) | DFT (microsolvation) acs.org |
| Initial C≡N addition | Phenylacetylene + Benzonitrile | 18.0 (ΔG‡) | B2PLYP-D3//B3LYP-D3 acs.org |
| Attack on β-carbon of C≡C | Phenylacetylene carbanion + Imine intermediate | 13.7 (ΔG‡) | B2PLYP-D3//B3LYP-D3 acs.org |
| Attack on α-carbon of C=C | Phenylacetylene carbanion + Enimine adduct | 9.8 (ΔG‡) | B2PLYP-D3//B3LYP-D3 acs.org |
| Intramolecular Cyclization | Heteroatomic Vinylidenecyclopropane | 12.6 (Energy Barrier) | DFT nih.gov |
The choice of solvent can play a critical role in directing the outcome of a reaction by stabilizing or destabilizing intermediates and transition states. In the reaction of 1-cyano-1,3-butadienes with organolithium reagents, theoretical models demonstrated that the solvent identity is instrumental. Tetrahydrofuran (THF) was found to facilitate the formation of pyrroles, whereas diethyl ether (Et₂O) pushed the reaction toward the formation of pyridine (B92270) derivatives. acs.org This highlights the importance of explicit solvent models (microsolvation) over simpler dielectric continuum models for accurately predicting reaction outcomes. acs.org
Similarly, in a Cu(I)-catalyzed multi-component synthesis of dihydropyrroles and pyrroles, dimethyl sulfoxide (B87167) (DMSO) was found to be a superior solvent compared to a wide range of others, leading to significantly higher yields. gaylordchemical.com The rate of the [3+2] cycloaddition reaction between TosMIC and aromatic ketones in the Van Leusen synthesis can also be affected by solvation or dynamic solvent effects. nih.gov These findings underscore that the solvent is not merely an inert medium but an active participant in the reaction mechanism, influencing both reaction rates and selectivity.
Reaction Intermediates in Pyrrol-2-ol Derivatization
The derivatization of the 1H-pyrrol-2-ol scaffold is a nuanced area of organic chemistry, largely governed by the transient and reactive intermediates that form under various reaction conditions. The inherent electronic properties of the this compound structure, including its aromaticity and the presence of the enol moiety, give rise to a spectrum of intermediates that dictate the final product architecture. Mechanistic elucidation of these pathways reveals the formation of tautomers, cationic sigma complexes, and radical species, which are central to understanding its reactivity.
A foundational aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its lactam counterparts: 1,5-dihydro-2H-pyrrol-2-one and 1,3-dihydro-2H-pyrrol-2-one. While this compound is the aromatic enol form, the lactam forms are often thermodynamically more stable. The specific tautomer that participates in a reaction acts as a crucial reactive intermediate, determining the site of chemical attack and the ultimate product. For instance, reactions with electrophiles can proceed via O-substitution on the enol tautomer or N-/C-substitution on the lactam forms.
In electrophilic aromatic substitution reactions, the pyrrole ring acts as a potent nucleophile. The attack of an electrophile on the electron-rich ring leads to the formation of a resonance-stabilized cationic intermediate, commonly referred to as a sigma complex or an arenium ion. The stability of this intermediate is paramount, as it determines the regioselectivity of the substitution. For this compound, the activating hydroxyl group directs electrophilic attack primarily to the C3 and C5 positions. The resulting sigma complex is stabilized by the delocalization of the positive charge over the pyrrole ring and onto the lone pair of the nitrogen atom.
Under thermal duress, such as in pyrolysis, the reaction mechanism shifts towards homolytic bond cleavage, generating radical and biradical intermediates. Studies on the thermal decomposition of the parent pyrrole molecule suggest that the process is initiated by a-hydrogen shift to form a 2H-pyrrole (pyrrolenine) intermediate. Subsequent ring-opening of this strained intermediate can produce a biradical species, which then undergoes further rearrangement and fragmentation. This provides a mechanistic framework for predicting the high-energy intermediates involved in the derivatization of this compound under pyrolytic conditions.
Furthermore, pyrrole scaffolds can participate in cycloaddition reactions, where they act as dienes. In reactions like the Diels-Alder or the Ciamician–Dennstedt rearrangement, the reaction proceeds through distinct intermediates. The Ciamician–Dennstedt rearrangement, for example, involves the reaction of a pyrrole with a dihalocarbene to form a dihalocyclopropane intermediate adducted to the pyrrole ring. This highly strained intermediate subsequently undergoes ring expansion to yield a 3-halopyridine.
The following tables summarize the key reactive intermediates and their characteristics in the derivatization of this compound architectures.
Table 1: Tautomeric Forms of 2-Hydroxypyrrole as Reactive Intermediates
| Tautomer Name | Chemical Structure | Role in Derivatization |
|---|---|---|
| This compound | A five-membered aromatic ring with a hydroxyl group at position 2. | Acts as the reactive species in O-alkylation and O-acylation reactions. The aromatic character facilitates electrophilic substitution on the ring. |
| 1,5-Dihydro-2H-pyrrol-2-one | A five-membered ring with a ketone at position 2 and a double bond between C3 and C4. | Participates in reactions at the nitrogen atom (N-alkylation) and at the α-carbon (C5), behaving as a typical lactam. |
Table 2: Key Intermediates in Selected Derivatization Reactions of this compound
| Reaction Type | Key Intermediate | Structural Description and Mechanistic Significance |
|---|---|---|
| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | A cationic, non-aromatic intermediate formed by the addition of an electrophile to the pyrrole ring. Resonance stabilization delocalizes the positive charge, with significant contributions from the nitrogen atom, directing substitution to the C3 and C5 positions. |
| Ciamician–Dennstedt Rearrangement | Dihalocyclopropane Adduct | A [2+1] cycloaddition product of the pyrrole double bond and a dihalocarbene. This strained, bicyclic intermediate undergoes electrocyclic ring-opening and rearrangement to form a 3-halopyridine. |
| Piloty–Robinson Pyrrole Synthesis | Di-imine Intermediate | In this classical synthesis, the reaction of an aldehyde with hydrazine (B178648) forms a di-imine (R−C=N−N=C−R). This intermediate undergoes a-sigmatropic rearrangement, followed by cyclization and elimination to form the pyrrole ring. |
Reactivity and Transformational Chemistry of 1h Pyrrol 2 Ol Derivatives
Interconversion and Functional Group Transformations
The interconversion of 1H-pyrrol-2-ol derivatives and their subsequent functional group transformations are pivotal in harnessing their synthetic potential. These reactions often involve the manipulation of the hydroxyl group or the exocyclic double bond present in some derivatives, leading to the formation of highly functionalized pyrrolic systems.
Reactions of 3-Alkylidene-2,3-dihydro-1H-pyrrol-2-ol Derivatives with Alcohols
Highly functionalized 3-alkylidene-2,3-dihydro-1H-pyrrol-2-ol derivatives have been shown to react with various alcohols in the presence of a catalytic amount of hydrochloric acid. This reaction proceeds in nearly quantitative yields and results in the formation of highly functionalized pyrroles. The process involves the substitution of the hydroxyl group at the 2-position by an alkoxy group from the reacting alcohol, followed by aromatization to the pyrrole (B145914) ring. This transformation provides a straightforward and efficient method for the synthesis of diverse pyrrole derivatives.
| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product | Yield |
| 3-Alkylidene-2,3-dihydro-1H-pyrrol-2-ol derivative | Methanol (B129727) | HCl | 2-Methoxy-3-alkylidenepyrrole derivative | ~ Quantitative |
| 3-Alkylidene-2,3-dihydro-1H-pyrrol-2-ol derivative | Ethanol (B145695) | HCl | 2-Ethoxy-3-alkylidenepyrrole derivative | ~ Quantitative |
| 3-Alkylidene-2,3-dihydro-1H-pyrrol-2-ol derivative | Propanol | HCl | 2-Propoxy-3-alkylidenepyrrole derivative | ~ Quantitative |
Oxidative Pathways Leading to Pyrrol-2-one and Pyrrol-2-ol Isomers
The oxidation of pyrrole derivatives can lead to the formation of both pyrrol-2-one and pyrrol-2-ol isomers, depending on the reaction conditions and the substitution pattern of the starting pyrrole. For instance, a dearomative oxidation of 3-substituted pyrroles using a sulfoxide (B87167) as the oxidant in the presence of a carboxylic acid anhydride (B1165640) and a Brønsted acid additive can regioselectively produce Δ³-pyrrol-2-ones. researchgate.net In these reactions, the oxygen atom is introduced at the more hindered position.
Furthermore, oxidative annulation reactions can lead to the formation of pyrrole derivatives where a this compound tautomer is a likely intermediate. For example, the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters to form pyrrole-2-carbaldehydes likely proceeds through a cyclized intermediate that can exist in equilibrium with its 2-hydroxy tautomer before being oxidized to the final aldehyde product. organic-chemistry.org The aldehyde oxygen in this case has been shown to originate from molecular oxygen. organic-chemistry.org
Alkylating Reactivity of Pyrrol-2-ol Tautomers
The alkylating reactivity of this compound tautomers is a significant aspect of their chemical behavior, particularly in the context of their biological activity. The mutagenic compound 1,4-dinitro-2-methylpyrrole (NMP), for instance, exerts its genotoxic effects through an intermediate, 5-methyl-3-nitro-1H-pyrrol-2-ol. This species exists in equilibrium with its tautomer, 5-methyl-3-nitro-1H-pyrrol-2(5H)-one, which is the effective alkylating agent. This tautomer is capable of alkylating nucleophilic sites, such as those found in DNA bases. The reactivity of NMP is attributed to the instability of the N-NO₂ bond and its effect on the aromaticity of the pyrrole ring.
Ring-Opening Reactions for Further Derivatization
While ring-opening reactions are a known strategy for the derivatization of some heterocyclic systems, specific examples of ring-opening reactions of this compound derivatives for the purpose of further derivatization are not extensively documented in the reviewed literature. However, related transformations, such as the ring-opening of furan (B31954) derivatives followed by ring-closure to form pyrroles, are known synthetic strategies. For instance, N-(furfuryl)anthranilamides can undergo recyclization under acidic conditions, proceeding through a furan ring opening to a diketone intermediate, which then cyclizes to form pyrrolo[1,2-a] wikipedia.orgmdpi.combenzodiazepines. While not a direct ring-opening of a pre-formed pyrrol-2-ol, this demonstrates the principle of ring-opening of a related five-membered heterocycle to access functionalized pyrrolic systems. The development of direct ring-opening strategies for this compound derivatives remains an area for potential future exploration in synthetic chemistry.
Cycloaddition Chemistry of N-Substituted Pyrrole Systems with Hydroxyl Functionality
N-substituted pyrroles can participate in various cycloaddition reactions, including [4+2], [2+2], and [2+1] cycloadditions. wikipedia.org The presence of an electron-withdrawing group on the nitrogen atom can facilitate Diels-Alder reactions where the pyrrole acts as the diene. wikipedia.org While specific examples focusing on N-substituted pyrrole systems with a hydroxyl group at the 2-position are not prevalent in the immediate literature, the general principles of cycloaddition chemistry can be extended to these systems. The hydroxyl group, or its protected form, could influence the electronic properties of the pyrrole ring, thereby affecting its reactivity as a diene or dienophile. The tautomeric equilibrium with the pyrrol-2-one form would also introduce a dienone system, which could have its own distinct cycloaddition reactivity. Further research in this area could unveil novel synthetic routes to complex heterocyclic structures.
Acylation and Electrophilic Substitution on Pyrrol-2-ol Derivatives
The acylation and electrophilic substitution of pyrrole rings are fundamental reactions for their functionalization. In general, electrophilic substitution on the pyrrole ring occurs preferentially at the C2 or C5 positions due to the greater stability of the resulting cationic intermediate. wikipedia.org For this compound derivatives, the presence of the hydroxyl group, an electron-donating group, would be expected to further activate the ring towards electrophilic attack.
However, the tautomeric equilibrium with the pyrrol-2-one form must be considered. The pyrrol-2-one tautomer possesses a different electronic distribution and reactivity profile. For instance, reactions of 1-isopropyl-2,2-dimethyl-1H-pyrrol-3(2H)-one with various electrophiles have been shown to occur at the 4-position.
Acylation of pyrroles can be achieved using various reagents, such as acid chlorides or anhydrides, often in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org The regioselectivity of acylation can be influenced by the substituents present on the pyrrole ring. For this compound derivatives, acylation could potentially occur at the oxygen of the hydroxyl group (O-acylation) or on the carbon atoms of the ring (C-acylation), depending on the reaction conditions and the specific tautomer involved. The use of directing groups on the nitrogen atom, such as a phenylsulfonyl group, has been employed to control the regioselectivity of acylation in pyrrole systems. researchgate.net
Tautomeric Equilibria and Isomerism in 1h Pyrrol 2 Ol Systems
Keto-Enol Tautomerism of 1H-Pyrrol-2-ol and Pyrrol-2-one Derivatives
This compound exists in a tautomeric equilibrium with its keto form, pyrrol-2-one. This type of isomerism involves the migration of a proton and the shifting of a double bond. fiveable.memasterorganicchemistry.com Generally, the keto form is thermodynamically more stable than the enol form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.orglibretexts.org However, the equilibrium can be influenced by factors that stabilize the enol form, such as conjugation and aromaticity. masterorganicchemistry.comlibretexts.org
The interconversion between the keto and enol tautomers can be catalyzed by both acids and bases. pressbooks.pub Under acidic conditions, the carbonyl oxygen of the keto form is protonated, and a subsequent deprotonation at the alpha-carbon leads to the enol. libretexts.org In a basic medium, an alpha-hydrogen is removed to form a resonance-stabilized enolate ion, which can then be protonated on the oxygen atom to yield the enol. pressbooks.pub
For instance, in the case of 2,4-pentanedione, the enol form is significantly stabilized by conjugation of the double bond with the remaining carbonyl group and by the formation of an intramolecular hydrogen bond, making it the predominant tautomer. pressbooks.pub Similarly, the enol form of 2,4-cyclohexadienone, which is phenol, is exclusively present at equilibrium due to the immense stabilization gained from forming an aromatic ring. libretexts.org
Table 1: Factors Influencing Keto-Enol Tautomerism
| Factor | Effect on Equilibrium | Example |
|---|---|---|
| Bond Strength | Favors keto form due to stronger C=O bond. libretexts.orglibretexts.org | Most monocarbonyl compounds. pressbooks.pub |
| Conjugation | Stabilizes the enol form. masterorganicchemistry.comlibretexts.org | 2,4-pentanedione. pressbooks.pub |
| Aromaticity | Strongly stabilizes the enol form. libretexts.org | Phenol (enol of 2,4-cyclohexadienone). libretexts.org |
| Intramolecular Hydrogen Bonding | Stabilizes the enol form. pressbooks.pub | 2,4-pentanedione. pressbooks.pub |
| Catalysis | Acid and base catalysis facilitates interconversion. pressbooks.pub | General for keto-enol tautomerism. pressbooks.pub |
Lactam-Lactim Tautomerism in Pyrrolidine-2,3-diones and Pyrroline-2-ol
A related and equally important tautomeric relationship is the lactam-lactim equilibrium. This involves the migration of a proton from a nitrogen atom to a carbonyl oxygen within a cyclic amide (lactam) to form a cyclic imidic acid (lactim). wisdomlib.org This process is particularly relevant in heterocyclic systems like pyrrolidine-2,3-diones and their derivatives.
For example, in substituted 2(1H)-pyridones, which are analogous to pyrrol-2-ones, the position of the lactam-lactim equilibrium can be influenced by substituents and the solvent. uni-muenchen.de In some cases, one tautomer may exist exclusively or predominantly. For instance, 3-ethylaminocarbonyl-2(1H)-pyridone exists solely as the lactam tautomer, while 3-ethoxycarbonyl-2(1H)-pyridone exists as a lactim monomer in equilibrium with a lactam dimer. uni-muenchen.de
The study of 1,4,5-trisubstituted pyrrolidine-2,3-diones has shown that these compounds can exist in an enamine form, stabilized by an intramolecular hydrogen bond. nih.gov This highlights the complex interplay of tautomeric forms possible within these five-membered heterocyclic rings.
Table 2: Lactam-Lactim Tautomerism in Heterocyclic Systems
| Compound System | Observed Tautomeric Behavior | Reference |
|---|---|---|
| Substituted 2(1H)-pyridones | Equilibrium influenced by substituents and solvent. uni-muenchen.de | uni-muenchen.de |
| 3-Ethylaminocarbonyl-2(1H)-pyridone | Exists exclusively as the lactam tautomer. uni-muenchen.de | uni-muenchen.de |
| 3-Ethoxycarbonyl-2(1H)-pyridone | Exists as a lactim monomer in equilibrium with a lactam dimer. uni-muenchen.de | uni-muenchen.de |
| 1,4,5-Trisubstituted pyrrolidine-2,3-diones | Can exist in a stabilized enamine form. nih.gov | nih.gov |
Influence of Substituents and Intramolecular Interactions on Tautomeric Preferences
Substituents on the pyrrole (B145914) ring play a crucial role in determining the position of the tautomeric equilibrium. Electron-donating and electron-withdrawing groups can alter the electron density distribution within the molecule, thereby stabilizing or destabilizing one tautomer over the other. vulcanchem.com
For instance, in pyrazole (B372694) systems, which are structurally related to pyrroles, electron-donating groups like amino and methyl groups tend to favor one tautomeric form, while electron-withdrawing groups favor the other. mdpi.com The position of the substituent is also critical. Studies on substituted pyrimidin-2(1H)-one have shown that electron-donating substituents at the meta and para positions have a more significant impact on the activation energy of tautomerization than electron-withdrawing groups. researchgate.net
Intramolecular hydrogen bonding is another powerful factor that can stabilize a particular tautomer. mdpi.com In the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol, the final product is favored due to the formation of an intramolecular hydrogen bond between the hydroxyl group at C3 and a carbonyl group on a substituent at C4. mdpi.com This interaction provides additional stability to the aromatic 1H-pyrrol-3-ol form over its 3H-pyrrol-3-one tautomer. mdpi.com
Computational Predictions of Tautomeric Stability
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying tautomeric equilibria. wisdomlib.orgvulcanchem.com These methods allow for the calculation of the relative energies of different tautomers and the energy barriers for their interconversion, providing insights that can be difficult to obtain experimentally.
DFT calculations have been successfully used to predict the most stable tautomers in various heterocyclic systems. For example, in a study of a dipyrrole-based phenanthroline analogue, DFT calculations showed the predominance of the di-keto isomer over the keto-enol and di-enol forms. qu.edu.qa Similarly, for 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds, DFT-B3LYP calculations demonstrated that the aromatized 1H-pyrrol-3-ol rings are thermodynamically preferred over the 3H-pyrrol-3-one intermediates. mdpi.comnih.gov
Computational studies can also elucidate the mechanism of tautomerization. For instance, calculations on the conversion of pyrimidin-2(1H)-one to pyrimidin-2-ol showed that the reaction is kinetically favorable in both the gas phase and aqueous media, with water molecules able to mediate the proton transfer. researchgate.net
Table 3: Computational Studies on Tautomeric Stability
| Compound System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Dipyrrole-based phenanthroline analogue | DFT (B3LYP, M06), CBS-QB3 | Di-keto isomer is the most stable tautomer. qu.edu.qa | qu.edu.qa |
| 2,4,5-trisubstituted-1H-pyrrol-3-ol | DFT-B3LYP | Aromatized 1H-pyrrol-3-ol is thermodynamically favored. mdpi.comnih.gov | mdpi.comnih.gov |
| Pyrimidin-2(1H)-one | DFT (B3LYP) | Tautomeric conversion is kinetically favorable in gas phase and aqueous media. researchgate.net | researchgate.net |
| 3-hydroxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-one | DFT | One tautomer (T1) is more stable than the other (T2) by 10.95 kJ/mol. researchgate.net | researchgate.net |
Computational and Theoretical Investigations of Pyrrol 2 Ol Tautomers and Electronic Structure
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrrole-based systems. It offers a balance between computational cost and accuracy, making it suitable for studying the geometry, electronic structure, and reactivity of these molecules.
Computational studies, often employing DFT methods, are crucial for determining the stable conformations of 1H-pyrrol-2-ol and its tautomers. arxiv.orgresearchgate.net Geometry optimization calculations help in finding the lowest energy structures of these molecules. arxiv.org For instance, in related heterocyclic systems like 2-hydroxypyridine (B17775), DFT calculations have been used to analyze the equilibrium geometry of its tautomer, 2-pyridone. wuxibiology.com The planarity of the pyrrole (B145914) ring and the orientation of the hydroxyl group are key parameters determined through these optimizations. science.gov The presence of intramolecular hydrogen bonds, which can significantly influence conformational stability, is also investigated. For example, in a derivative of a naphthoquinone oxime, DFT calculations identified a stabilizing hydrogen bond between a hydroxyl group and a nitrogen atom. ias.ac.in
The tautomerism of this compound involves proton transfer, leading to structures like 3H-pyrrol-3-one and 1H-pyrrol-2(3H)-one. Theoretical calculations have been used to assess the relative stabilities of these tautomers. researchgate.net Generally, the aromatic this compound form is found to be more stable than its non-aromatic tautomers. The energy difference between tautomers can be small, making accurate computational methods essential. mdpi.com Solvent effects can also play a significant role in tautomeric equilibria and are often modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net
Table 1: Calculated Relative Stabilities of Pyrrol-2-ol Tautomers This table is illustrative and based on general findings for similar heterocyclic systems. Actual values for this compound may vary based on the computational method and basis set used.
| Tautomer | Relative Energy (kcal/mol) | Notes |
|---|---|---|
| This compound | 0.0 | Generally the most stable tautomer due to aromaticity. |
| 3H-Pyrrol-3-one | +5 to +10 | Less stable, non-aromatic keto form. |
| 1H-Pyrrol-2(3H)-one | Variable | Stability is dependent on substitution and environment. |
Frontier Molecular Orbital (FMO) theory is a key concept for understanding the chemical reactivity and electronic properties of molecules. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. libretexts.orgmpbou.edu.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.comekb.eg
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov For this compound, DFT calculations have been used to determine the energies of the HOMO and LUMO and the resulting energy gap. These calculations help in predicting the molecule's behavior in chemical reactions, acting as either an electron donor (from the HOMO) or an electron acceptor (to the LUMO). utdallas.edu The distribution of the HOMO and LUMO across the molecule can also identify the most probable sites for electrophilic and nucleophilic attack. nih.gov Time-dependent DFT (TD-DFT) is often employed to study electronic transitions and can be correlated with experimental UV-Vis spectra. science.gov
Table 2: Representative Frontier Molecular Orbital Data for this compound This table presents hypothetical data based on typical values for similar aromatic heterocyclic compounds.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.0 to -2.0 | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~4.5 | Indicates moderate reactivity and stability. |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green indicates regions of neutral potential.
For this compound, MEP maps would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom, indicating their nucleophilic character. The hydrogen atoms, particularly the one attached to the nitrogen, would exhibit a positive potential, highlighting their electrophilic nature. These maps provide a visual representation of where the molecule is most likely to interact with other charged or polar species. nih.gov
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.defaccts.de It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. uni-muenchen.de NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, which arise from the donation of electron density from a filled (donor) orbital to an empty (acceptor) orbital. nih.govbibliotekanauki.pl
In the context of this compound, NBO analysis can confirm the delocalization of π-electrons within the pyrrole ring, which is a key contributor to its aromaticity and stability. rsc.orgrsc.org It can also reveal important interactions between the pyrrole ring and the hydroxyl substituent. rsc.org For example, the interaction between the lone pairs of the oxygen atom and the antibonding orbitals of the ring can be quantified. nih.govnih.gov The NBO charge distribution provides a more detailed picture of the atomic charges compared to simpler methods, offering insights into the electrostatic interactions within the molecule. rsc.orgrsc.org
Table 3: Key NBO Interactions in this compound This table illustrates the types of interactions that would be analyzed, with hypothetical stabilization energies.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) N | π* (C=C) | High | π-delocalization within the ring |
| π (C=C) | π* (C=C) | High | π-conjugation within the ring |
| LP(2) O | σ* (C-N) | Moderate | Hyperconjugation involving the hydroxyl group |
E(2) represents the stabilization energy calculated from second-order perturbation theory. mdpi.com
Computational methods, particularly DFT, can be used to predict the non-linear optical (NLO) properties of molecules. science.gov NLO materials are of interest for their potential applications in optoelectronics and photonics. The key parameter for assessing a molecule's NLO response is the first hyperpolarizability (β₀). science.gov Molecules with large β₀ values are considered promising candidates for NLO materials.
For molecules like this compound, computational studies can calculate the dipole moment, polarizability, and first hyperpolarizability. bibliotekanauki.pl The presence of electron-donating (like -OH and -NH) and electron-withdrawing groups, as well as an extended π-conjugated system, can enhance NLO properties. The calculated β₀ value for this compound and its derivatives can be compared to that of known NLO materials, such as urea, to evaluate their potential. researchgate.net
Aromaticity Assessment
The aromaticity of this compound is a key factor determining its stability and reactivity. Several computational methods are used to quantify the degree of aromaticity.
One common method is the Nucleus-Independent Chemical Shift (NICS). rsc.org NICS values are calculated at the center of the ring (NICS(0)) and at a certain distance above the ring (e.g., NICS(1)). rsc.org Negative NICS values are indicative of an aromatic ring, with more negative values suggesting a higher degree of aromaticity. researchgate.net
Another widely used index is the Harmonic Oscillator Model of Aromaticity (HOMA). science.govrsc.org HOMA is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. researchgate.net A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. rsc.org
These indices can be calculated for this compound and its tautomers to compare their relative aromaticities. Such studies consistently show that the this compound tautomer is significantly more aromatic than its non-cyclic or keto tautomers. researchgate.net The aromaticity of the pyrrole ring can be influenced by substituents and intermolecular interactions. science.govresearchgate.net
Table 4: Aromaticity Indices for Pyrrole and a Representative Tautomer This table provides illustrative values. Actual calculated values depend on the specific computational method.
| Compound | HOMA | NICS(0) (ppm) | Aromatic Character |
|---|---|---|---|
| This compound | ~0.8-0.9 | -10 to -15 | Aromatic |
| 3H-Pyrrol-3-one | < 0.5 | Close to 0 | Non-aromatic |
Harmonic Oscillator Model of Aromaticity (HOMA) Index
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor used to quantify the degree of π-electron delocalization in cyclic systems. mdpi.comacs.org It compares the bond lengths within a given molecule to optimal bond lengths of a fully aromatic system, with a HOMA value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. mdpi.com
The original HOMA index was developed several decades ago and has been reformulated over time to better accommodate heteroatomic systems. mdpi.comresearchgate.net For simple heteroaromatic compounds like pyrrole, the original HOMA values were close to unity, reflecting their aromatic character. mdpi.com However, the application of the reformulated HOMA (rHOMA) index to some compounds containing heteroatoms has occasionally produced unexpected results. mdpi.com To address these discrepancies, further modifications have led to indices like the Harmonic Oscillator Model of Electron Delocalization (HOMED) and the Harmonic Oscillator Model of Heterocyclic Electron Delocalization (HOHMED), which are parameterized for molecules containing various heteroatoms like C, N, and O. mdpi.com These newer indices aim to provide a more accurate measure of electron delocalization in complex heterocyclic systems. mdpi.com
For tautomeric systems, the HOMA index can be a valuable tool. For instance, in pyrroles, aromaticity is a key factor in determining tautomeric preferences. mdpi.com
Nucleus Independent Chemical Shift (NICS) Calculations
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where a negative value at the center of a ring indicates diatropicity (aromaticity) and a positive value suggests paratropicity (anti-aromaticity). rsc.org NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a certain distance above the plane of the ring, for example, 1 Å (NICS(1)). mdpi.com
For pyrrole and its derivatives, NICS calculations consistently indicate aromatic character. The NICS(0) and NICS(1) values for the parent pyrrole are significantly negative. researchgate.net NICS scan curves, which plot the NICS value at varying distances from the ring center, show a minimum in the molecular plane for pyrrole. researchgate.net To refine the assessment of aromaticity and separate the contributions of π and σ electrons, the out-of-plane component of the magnetic shielding tensor (NICSzz) is often used. rsc.orgnih.gov
Computational studies on various pyrrole derivatives demonstrate how NICS values can be used to compare the relative aromaticity within a series of compounds. mdpi.com The calculations are generally performed using methods like the gauge-independent atomic orbital (GIAO) method with density functional theory (DFT), such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). mdpi.comethz.ch
Table 1: Representative NICS values for Pyrrole Derivatives
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Reference |
|---|---|---|---|
| Pyrrole | -13.63 | -9.99 | researchgate.net |
| Unsubstituted Indol-4-one (Pyrrole Ring) | > -7.82 | > -5.62 | mdpi.com |
Influence of Substitution on Pyrrole Ring Aromaticity
Substituents on the pyrrole ring can significantly influence its electronic structure and, consequently, its aromaticity. The nature and position of the substituent determine whether electron density is donated to or withdrawn from the ring.
Electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group, can decrease the electron density of the pyrrole ring. vulcanchem.com This alteration in electron distribution affects the ring's stability and reactivity. Conversely, electron-donating groups can increase the electron density, which often enhances reactivity towards electrophiles. pearson.comuobaghdad.edu.iq For instance, alkyl substituents can increase the basicity of the pyrrole molecule. wikipedia.org
The effect of substitution on aromaticity can be quantified using the HOMA and NICS indices. For example, in a study of indol-4-ones, the replacement of a hydrogen atom with a phenyl group was found to decrease the aromaticity of the pyrrole ring, as indicated by less negative NICS values. mdpi.com The position of substitution is also crucial; electrophilic substitution on pyrrole typically occurs at the 2-position because the resulting intermediate carbocation is better stabilized by resonance involving the nitrogen atom. pearson.comaklectures.com
Intermolecular Interaction Analysis
The solid-state packing and macroscopic properties of this compound derivatives are governed by a network of intermolecular interactions, which can be investigated in detail using computational methods.
Hydrogen Bonding Characteristics and Energetics (N-H⋯O, C-H⋯O/Cl)
Hydrogen bonds are among the most critical interactions in the crystal structures of pyrrole derivatives containing hydroxyl or carbonyl groups. The pyrrole N-H group is a potent hydrogen bond donor, readily forming N-H⋯O bonds with suitable acceptors like carbonyl oxygen atoms. mdpi.comresearchgate.net These interactions can lead to the formation of specific structural motifs, such as chains or dimers. mdpi.comresearchgate.net
In addition to the strong N-H⋯O bonds, weaker C-H⋯O and C-H⋯Cl interactions also play a significant role in stabilizing the crystal packing. mdpi.comresearchgate.net Computational studies, for instance at the ωB97XD/6-311++G(d,p) level of theory, have been used to calculate the interaction energies of these hydrogen bonds. mdpi.comresearchgate.net These calculations reveal that systems with N-H⋯O bonds generally have greater interaction energies and are therefore more stable than those stabilized primarily by weaker C-H⋯O or C-H⋯Cl bonds. mdpi.comresearchgate.net For example, the interaction energy for a single N-H⋯O bond in methyl 1H-pyrrole-2-carboxylate has been calculated to be approximately 8.36 kcal/mol. mdpi.com
The presence and nature of these hydrogen bonds can influence the physical properties of the crystals, such as their melting points. mdpi.com
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
For various pyrrole derivatives, Hirshfeld surface analysis has revealed the predominance of H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. nih.goviucr.orgiucr.orgresearchgate.netnih.gov The percentage contribution of each contact type varies depending on the specific substituents present in the molecule. For instance, in a study of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, H⋯H contacts accounted for 48.4% of the surface contacts, followed by C⋯H/H⋯C (31.7%) and O⋯H/H⋯O (12.2%). researchgate.net In another example, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate, H⋯H and H⋯C/C⋯H contacts were the largest contributors at 40.9% and 32.4%, respectively. nih.gov The presence of halogen atoms introduces additional contacts, such as H⋯Cl/Cl⋯H and Cl⋯Cl, though the latter are often minor. mdpi.comresearchgate.net
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Pyrrole Derivatives
| Compound | H⋯H (%) | C⋯H/H⋯C (%) | O⋯H/H⋯O (%) | Other Significant Contacts (%) | Reference |
|---|---|---|---|---|---|
| (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate | 49.4 | 23.2 | 20.0 | N⋯H/H⋯N (3.3) | iucr.orgresearchgate.net |
| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 37.2 | 6.9 | 11.3 | Br⋯H/H⋯Br (19.6), N⋯H/H⋯N (8.1) | nih.goviucr.org |
| (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one | 48.4 | 31.7 | 12.2 | N/A | researchgate.net |
| 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate | 40.9 | 32.4 | N/A (H⋯O/O⋯H near water is 48.7) | N/A | nih.gov |
| 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene | 57.1 - 57.3 | 30.7 | N/A | S⋯H/H⋯S (6.2 - 6.4) | nih.gov |
Quantum Chemical Modeling of Reaction Mechanisms and Energetics
Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a fundamental tool for investigating the mechanisms and energetics of chemical reactions involving this compound and its derivatives. bohrium.comcolab.wsresearchgate.net These computational methods allow for the detailed exploration of reaction pathways, the characterization of transition states, and the calculation of activation energies (Gibbs free energy of activation, ΔG‡) and reaction energies. researchgate.netmarmara.edu.tr
For example, the mechanism of the reaction between N-allenyl-1H-pyrrole-2-yl-carbaldehydes and hydroxylamine (B1172632) has been studied using methods like B2PLYP-D3BJ/6-311+G**//B3LYP/6-31+G*. bohrium.comcolab.ws Such studies can unravel the influence of substituents on the kinetics of key reaction steps, such as oximation and intramolecular cyclization. bohrium.comcolab.ws It has been found that aryl substituents can favor the reaction, whereas alkyl substituents have the opposite effect. bohrium.comcolab.ws
Quantum chemical models have also been applied to understand the Trofimov reaction for the synthesis of 1H-pyrroles from ketoximes and acetylene (B1199291), calculating the kinetic and thermodynamic characteristics of all reaction stages. researchgate.net Furthermore, the reaction of pyrrole with ozone has been investigated through quantum chemical computations to determine the feasibility of proposed reaction mechanisms, such as cycloaddition and ring cleavage, by calculating the free energies of reaction pathways. rsc.org These computational approaches are invaluable for predicting reactivity, understanding reaction outcomes, and guiding the design of new synthetic routes. researchgate.net
Applications of 1h Pyrrol 2 Ol Motifs As Advanced Synthetic Intermediates
Precursors for Complex Pyrrole (B145914) Derivatives and Heterocycles
The structural framework of 1H-pyrrol-2-ol is a valuable scaffold for elaborating more complex heterocyclic structures. Its ability to act as a precursor is rooted in the reactivity of its tautomeric forms and the potential for substitution on both the carbon and nitrogen atoms of the pyrrole ring.
Synthesis of Highly Functionalized Pyrroles
The this compound skeleton is instrumental in synthesizing highly substituted pyrrole derivatives. One notable method involves the use of 3-alkylidene-2,3-dihydro-1H-pyrrol-2-ol derivatives, which can be prepared in nearly quantitative yields. These intermediates react with alcohols in the presence of a catalytic amount of hydrochloric acid to produce highly functionalized pyrroles in good yields.
Furthermore, the tautomeric forms of this compound, specifically polysubstituted 3-hydroxy-3-pyrroline-2-ones, are readily synthesized through eco-friendly multicomponent reactions. These reactions, often involving aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate (B90230), provide efficient access to pyrrolinone derivatives locked with functional groups at various positions. acs.org These functionalized pyrrolinones can then be transformed into the corresponding highly substituted pyrroles. For instance, polysubstituted 2,5-dihydropyrrole derivatives can be synthesized via a one-pot reaction promoted by triphenylphosphine, and these can be easily oxidized to the corresponding pyrrole derivatives using reagents like chromium trioxide. organic-chemistry.org
The Paal-Knorr synthesis, a classic method for pyrrole formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgalfa-chemistry.comrgmcet.edu.in This fundamental reaction underscores the importance of carbonyl functionalities in accessing the pyrrole ring, a structural feature inherent in the tautomeric equilibrium of this compound.
| Precursor Type | Reaction | Product | Key Features |
| 3-Alkylidene-2,3-dihydro-1H-pyrrol-2-ol | Reaction with alcohols (HCl catalyst) | Highly functionalized pyrroles | Good yields, acid-catalyzed |
| Aromatic aldehydes, amines, sodium diethyl oxalacetate | Three-component reaction | Polysubstituted 3-hydroxy-3-pyrroline-2-ones | Eco-friendly, multicomponent |
| β-aminoketones, dialkyl acetylenedicarboxylates | Triphenylphosphine-promoted reaction | Polysubstituted 2,5-dihydropyrroles | One-pot synthesis, readily oxidized to pyrroles |
Construction of Pyridoindole Systems Incorporating Pyrrol-2-yl Groups
Building Blocks for Pyrrolo[2,1-f]organic-chemistry.orgalfa-chemistry.comwikipedia.orgtriazine Derivatives
The pyrrolo[2,1-f] organic-chemistry.orgalfa-chemistry.comwikipedia.orgtriazine core is a privileged scaffold found in several kinase inhibitors and antiviral drugs. wikipedia.org Various synthetic strategies have been developed to construct this fused heterocycle, often starting from functionalized pyrrole derivatives. organic-chemistry.org For example, a practical synthesis of pyrrolo[2,1-f] organic-chemistry.orgalfa-chemistry.comwikipedia.orgtriazin-4(3H)-ones proceeds from pyrrole-2-carboxamides. organic-chemistry.org These necessary pyrrole precursors can be accessed through the functionalization of simpler pyrroles or built up from acyclic precursors where a this compound tautomer could serve as a key intermediate.
Another route involves the N-amination of a pyrrole derivative, followed by cyclization with a reagent like formamidine acetate (B1210297) to form the triazine ring. organic-chemistry.orgrgmcet.edu.in The synthesis of the requisite functionalized pyrrole starting materials, such as pyrrole-2-carboxaldehydes, can be achieved from pyrrole Weinreb amides, which themselves are products of syntheses that can be traced back to precursors embodying the structural elements of this compound tautomers. nih.gov
| Starting Pyrrole Derivative | Key Transformation | Product |
| Pyrrole-2-carboxamides | N-amination, cyclization | Pyrrolo[2,1-f] organic-chemistry.orgalfa-chemistry.comwikipedia.orgtriazin-4(3H)-ones |
| N-unsubstituted pyrrole | N-amination, cyclization with formamide | Pyrrolo[2,1-f] organic-chemistry.orgalfa-chemistry.comwikipedia.orgtriazine |
| 3-Iodo-1H-pyrrole-2-carbaldehyde | Conversion to nitrile, N-amination, cyclization | Pyrrolo[2,1-f] organic-chemistry.orgalfa-chemistry.comwikipedia.orgtriazine derivatives |
Chiral Pyrrol-2-ol Derivatives in Asymmetric Synthesis
Chiral pyrrolidine (B122466) scaffolds, which are structurally related to the tautomers of this compound, are foundational in modern asymmetric organocatalysis. nih.gov While direct applications of chiral this compound derivatives are not common, the asymmetric synthesis of its tautomeric relatives, chiral 3-pyrrolin-2-ones and 2-pyrrolidinones, highlights the importance of this heterocyclic core in creating stereochemically defined molecules. researchgate.net
Enantioenriched 1,5-dihydro-2H-pyrrol-2-ones can be synthesized via asymmetric three-component reactions catalyzed by chiral phosphoric acids. alfa-chemistry.com These chiral γ-lactam derivatives serve as valuable synthons for further diastereoselective transformations. alfa-chemistry.com The development of organocatalytic asymmetric methods to construct functionalized chiral 2-pyrrolines, which can be seen as precursors to the pyrrol-2-ol system, further demonstrates the utility of this structural motif. rsc.org For instance, cascade conjugate addition-aldol reactions of α,β-unsaturated aldehydes with pyrrole derivatives, mediated by chiral organocatalysts, can produce highly functionalized chiral pyrrolizines with excellent enantioselectivity. semanticscholar.org
These methodologies underscore the role of the pyrrolidine and pyrroline (B1223166) framework in asymmetric synthesis, providing access to chiral building blocks that are pivotal for the synthesis of complex natural products and pharmaceuticals. nih.gov
Role in the Design of Novel Ligands for Coordination Chemistry
The pyrrole ring, including derivatives of this compound, serves as an effective structural motif in the design of ligands for coordination chemistry. The nitrogen atom and adjacent carbon positions can be functionalized to create multidentate ligands capable of coordinating with a variety of metal ions.
For example, a tridentate pyrrole-based ligand, methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate, has been synthesized and used to form complexes with Copper(II) and Nickel(II). researchgate.net Similarly, 4′-(N-(propargyl)pyrrol-2-yl)-2,2′:6′,2′′-terpyridine is a new terpyridine ligand incorporating a pyrrol-2-yl unit, designed for the construction of novel metal complexes and functional materials. mdpi.com
Furthermore, N-hydroxypyrroles, which are derivatives of this compound, are found in nature and serve as metal-binding ligands. acs.orgnih.govbiorxiv.org The N-hydroxy group (N-OH) in these heterocycles can act as a coordination site, as seen in the Cu(II)-binding natural product chalkophomycin. acs.org The biosynthesis of these N-hydroxypyrrole-forming enzymes is an area of active research. biorxiv.org The ability to incorporate the pyrrol-2-yl moiety into larger, multidentate ligand systems allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for applications in catalysis and materials science. acs.org
| Ligand Type | Metal Ions Coordinated | Potential Application |
| Methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate | Copper(II), Nickel(II) | Catalysis |
| 4′-(N-(propargyl)pyrrol-2-yl)-2,2′:6′,2′′-terpyridine | Various transition metals | Functional materials, sensors |
| N-hydroxypyrrole derivatives (e.g., in Chalkophomycin) | Copper(II) | Metallophores, bioinorganic chemistry |
| 5-((1-Methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Mn(II), Fe(II), Ni(II), Cu(II), Zn(II) | Anticancer agents |
Contribution to the Synthesis of Structurally Diversified Heterocyclic Compounds
The this compound scaffold, existing in equilibrium with its more stable tautomer, 1,5-dihydro-2H-pyrrol-2-one (a γ-lactam), serves as a versatile and highly valuable intermediate in the synthesis of a wide array of structurally diverse heterocyclic compounds. Its inherent reactivity, characterized by multiple functional groups and the potential for various reaction pathways, allows it to be a foundational building block for more complex molecular architectures. This section explores the significant contributions of this compound and its derivatives as advanced synthetic intermediates, particularly in cycloaddition and multicomponent reactions, leading to the formation of novel fused and spirocyclic heterocyclic systems.
The utility of the 1,5-dihydro-2H-pyrrol-2-one core is underscored by its presence in numerous natural products and pharmaceutically active molecules. This has driven the development of synthetic methodologies that utilize this motif to construct other key heterocyclic structures. These methodologies often exploit the conjugated system within the pyrrolone ring, enabling its participation in pericyclic reactions, or utilize the nucleophilic and electrophilic centers for cascade reactions.
Cycloaddition Reactions for Fused Heterocycles
Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful strategy for the construction of six-membered rings with high regio- and stereocontrol. wikipedia.org The pyrrol-2-one motif can act as a diene or a dienophile, leading to the formation of various fused heterocyclic systems.
While 2-pyrones are recognized as reluctant dienes in Diels-Alder reactions due to their aromatic character, their nitrogen-containing counterparts, pyrrol-2-ones, can undergo cycloaddition under suitable conditions to yield valuable bicyclic structures. nih.gov For instance, pyrano[3,4-b]pyrrol-5(1H)-ones, which are stable cyclic analogs of 2,3-dimethylenepyrrole, have been shown to participate in Diels-Alder reactions with various acetylenic dienophiles. Subsequent loss of carbon dioxide from the bicyclic intermediate provides a direct route to substituted indoles. rsc.org
Similarly, 2-vinylpyrroles, which can be conceptually derived from this compound derivatives, are effective dienes in Diels-Alder reactions. Their reaction with dienophiles such as maleimides leads to the formation of octahydropyrrolo[3,4-e]indoles. These adducts can then serve as precursors for more complex, polycyclic indole-based skeletons through further transformations like intramolecular Heck arylation. nih.gov
The table below summarizes representative examples of Diels-Alder reactions where a pyrrole-based motif acts as the diene component.
| Diene Component | Dienophile | Resulting Heterocyclic System | Reference |
| Pyrano[3,4-b]pyrrol-5(1H)-one | Acetylenes | Indole | rsc.org |
| 3-(N-Benzyl-2-pyrrolyl)acrylates | Maleimides | Octahydropyrrolo[3,4-e]indole | nih.gov |
| 2-(E-2-Nitroethenyl)-1H-pyrrole | 1,4-Benzoquinone | Benzo[e]indole-6,9(3H)-dione | researchgate.net |
Multicomponent Reactions for Highly Substituted Heterocycles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. orientjchem.orgorientjchem.org The this compound (or γ-lactam) skeleton is a common outcome of such reactions and can also be used as a starting point for further diversification.
One of the most prominent MCRs for synthesizing the pyrrol-2-one core is the three-component reaction involving amines, aldehydes, and pyruvate derivatives. nih.gov This reaction provides access to densely functionalized 3-amino-1,5-dihydro-2H-pyrrol-2-ones. The resulting γ-lactam products are not merely final targets but can be considered advanced intermediates themselves, with their substituents offering handles for further chemical manipulation and cyclization into other heterocyclic systems.
The versatility of the pyrrol-2-one scaffold is further demonstrated in its use for creating fused heterocyclic systems like pyrrolo[2,1-c] nih.govnih.govoxazines. A one-pot, transition-metal-free synthesis has been developed starting from 1H-pyrrol-2-ylmethanols (a reduced form of this compound) and propargyl chlorides. This reaction proceeds via a series of steps including nucleophilic substitution and cyclization to yield the fused oxazine structure. researchgate.net
The following table details examples of multicomponent reactions that either produce or utilize pyrrol-2-one derivatives to generate diverse heterocyclic structures.
| Reactants | Resulting Heterocyclic System | Reaction Type | Reference |
| Aromatic amines, aldehydes, pyruvate derivatives | 3-Amino-1,5-dihydro-2H-pyrrol-2-one | Three-component reaction | nih.gov |
| 1H-Pyrrol-2-ylmethanols, propargyl chlorides | 3-Methyl-1H-pyrrolo[2,1-c] nih.govnih.govoxazine | One-pot sequential reaction | researchgate.net |
| Phenyl glyoxal (B1671930), N,N-dimethyl barbituric acid, 1,3-dicarbonyls, amines | Penta-substituted pyrrole | Four-component reaction | orientjchem.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
